Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate is a chemical compound belonging to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 9th position and a carboxylate ester group at the 6th position on the benzo[h]isoquinoline skeleton, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-bromobenzo[h]isoquinoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of benzo[h]isoquinoline derivatives followed by esterification. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions . The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid (H2SO4) to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact while maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is valuable in the synthesis of complex organic molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive isoquinoline alkaloids.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of methyl 9-bromobenzo[h]isoquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to active sites, thereby modulating biological activity. The compound can inhibit enzyme activity by forming stable complexes or act as a ligand for receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[h]isoquinoline: Lacks the bromine and ester groups, making it less reactive in certain synthetic applications.
9-Bromoisoquinoline: Similar structure but without the carboxylate ester group, affecting its solubility and reactivity.
Methyl benzo[h]isoquinoline-6-carboxylate: Lacks the bromine atom, which reduces its utility in substitution reactions.
Uniqueness
Methyl 9-bromobenzo[h]isoquinoline-6-carboxylate is unique due to the presence of both the bromine atom and the ester group, which enhance its reactivity and versatility in synthetic chemistry. These functional groups allow for a wide range of chemical modifications, making it a valuable compound in various research fields .
Properties
CAS No. |
919293-21-3 |
---|---|
Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
methyl 9-bromobenzo[h]isoquinoline-6-carboxylate |
InChI |
InChI=1S/C15H10BrNO2/c1-19-15(18)13-6-9-4-5-17-8-14(9)12-7-10(16)2-3-11(12)13/h2-8H,1H3 |
InChI Key |
UXOJHZBATDAHIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=C3C=NC=CC3=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.